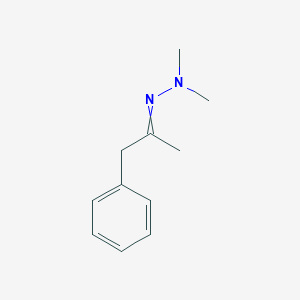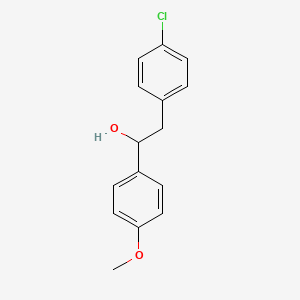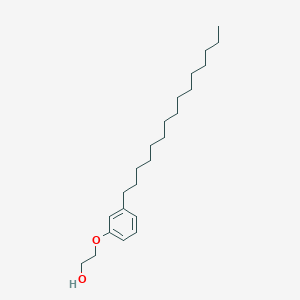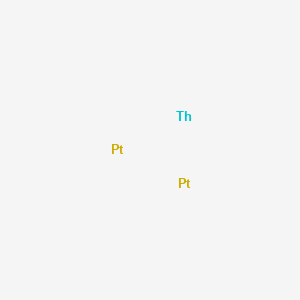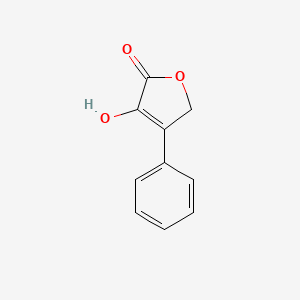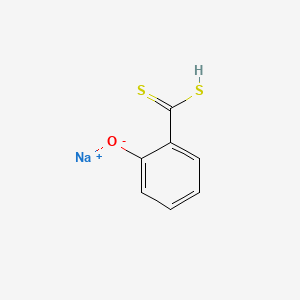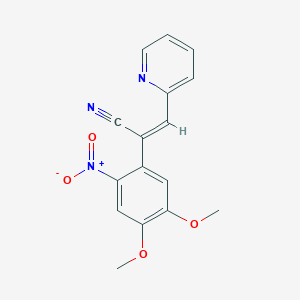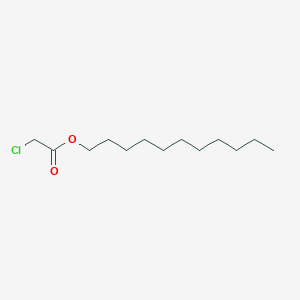
2,7-Dimethyl-4,5,9,10-tetrahydropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-4,5,9,10-tetrahydropyrene is an organic compound with the molecular formula C₁₈H₁₈ It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two methyl groups at the 2 and 7 positions and hydrogenation at the 4,5,9,10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-4,5,9,10-tetrahydropyrene typically involves the reduction of pyrene. One common method is the photochemical reduction of pyrene in the presence of triphenyltin hydride . Another approach involves the use of Birch reduction conditions with lithium as the reductant . These methods allow for the selective reduction of pyrene to form the tetrahydropyrene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and reduction reactions can be applied on a larger scale. The choice of reagents and reaction conditions would be optimized for efficiency, yield, and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethyl-4,5,9,10-tetrahydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the 2 and 7 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrene derivatives, such as 2,7-dimethylpyrene and this compound-4,5-dione .
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-4,5,9,10-tetrahydropyrene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in studying biological systems and processes.
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through its aromatic and hydrophobic properties. The compound can intercalate into DNA, affecting its structure and function. Additionally, its photophysical properties enable it to act as a fluorescent probe, allowing for the visualization of molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrene: The parent compound, lacking the methyl groups and hydrogenation.
2,7-Dimethoxy-4,5,9,10-tetrahydropyrene: A similar compound with methoxy groups instead of methyl groups.
4,5,9,10-Tetrahydropyrene: The non-methylated version of the compound.
Uniqueness
2,7-Dimethyl-4,5,9,10-tetrahydropyrene is unique due to its specific substitution pattern and hydrogenation, which confer distinct photophysical and chemical properties. These features make it particularly valuable in applications requiring specific interactions and stability .
Eigenschaften
IUPAC Name |
2,7-dimethyl-4,5,9,10-tetrahydropyrene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYUKHLSKNHFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372861 |
Source


|
| Record name | Pyrene, 4,5,9,10-tetrahydro-2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10549-25-4 |
Source


|
| Record name | Pyrene, 4,5,9,10-tetrahydro-2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
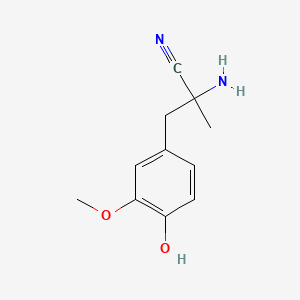
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)
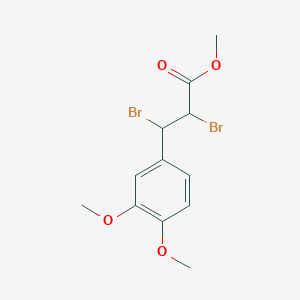
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
